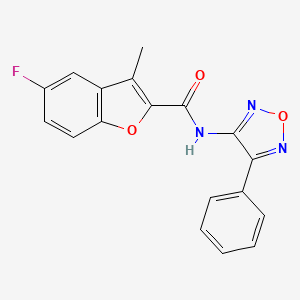
5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-fluoro-3-metil-N-(4-fenil-1,2,5-oxadiazol-3-il)-1-benzofuran-2-carboxamida es un compuesto orgánico sintético que pertenece a la clase de derivados de benzofurano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-fluoro-3-metil-N-(4-fenil-1,2,5-oxadiazol-3-il)-1-benzofuran-2-carboxamida generalmente involucra reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de benzofurano: Comenzando con un derivado de fenol adecuado, se pueden emplear reacciones de ciclización para formar el núcleo de benzofurano.
Introducción de grupos flúor y metilo: Las reacciones de fluoración y metilación se pueden llevar a cabo utilizando reactivos como N-fluorobenzenosulfonimida (NFSI) y yoduro de metilo, respectivamente.
Formación del anillo oxadiazol: El anillo oxadiazol se puede sintetizar a través de reacciones de ciclización que involucran hidrazidas y ácidos carboxílicos.
Acoplamiento final: El paso final implica el acoplamiento del núcleo de benzofurano con el derivado de oxadiazol utilizando técnicas de formación de enlaces amida.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para escalar la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metilo, formando alcoholes o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al anillo oxadiazol o al núcleo de benzofurano, dando lugar a varios derivados reducidos.
Sustitución: Pueden ocurrir reacciones de sustitución electrófila y nucleófila, especialmente en los grupos flúor y fenilo.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Reactivos como hidruro de sodio (NaH) o agentes halogenantes en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de la 5-fluoro-3-metil-N-(4-fenil-1,2,5-oxadiazol-3-il)-1-benzofuran-2-carboxamida involucra su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores o ácidos nucleicos. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a diversas respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 5-fluoro-2-metil-N-(4-fenil-1,2,5-oxadiazol-3-il)-1-benzofuran-3-carboxamida
- 5-cloro-3-metil-N-(4-fenil-1,2,5-oxadiazol-3-il)-1-benzofuran-2-carboxamida
Singularidad
La singularidad de la 5-fluoro-3-metil-N-(4-fenil-1,2,5-oxadiazol-3-il)-1-benzofuran-2-carboxamida radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del átomo de flúor, en particular, puede mejorar su estabilidad y lipofilia, lo que puede conducir a propiedades farmacocinéticas mejoradas.
Propiedades
Fórmula molecular |
C18H12FN3O3 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H12FN3O3/c1-10-13-9-12(19)7-8-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23) |
Clave InChI |
PVZDAAUCAPACRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



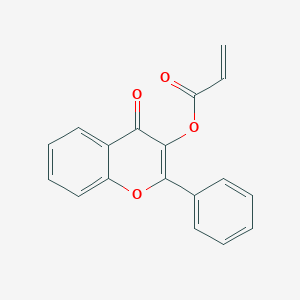
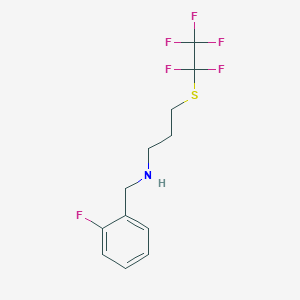

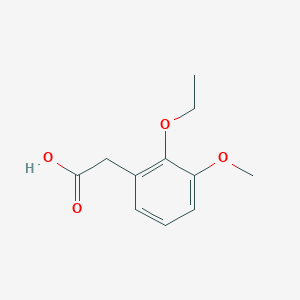
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

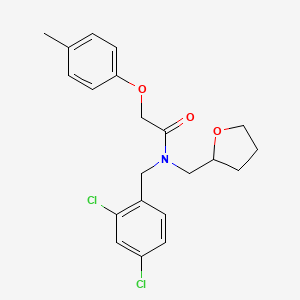
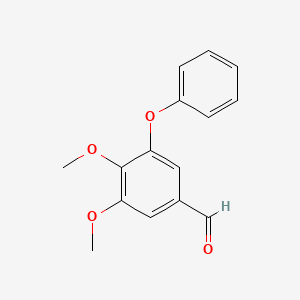
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)
![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
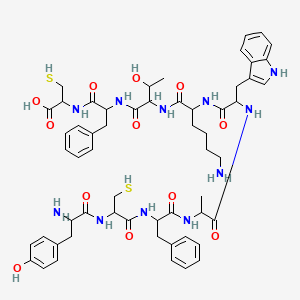
![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![2,2,4-trimethyl-2H-benzo[b]pyran](/img/structure/B12115968.png)
